molecular formula C11H15N3O B12908666 [(3R)-3-Aminopyrrolidin-1-yl](6-methylpyridin-3-yl)methanone CAS No. 613676-55-4

[(3R)-3-Aminopyrrolidin-1-yl](6-methylpyridin-3-yl)methanone

Cat. No.: B12908666
CAS No.: 613676-55-4
M. Wt: 205.26 g/mol
InChI Key: WOJQLRASJGINHX-SNVBAGLBSA-N
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Description

®-(3-Aminopyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone is a chiral compound with a pyrrolidine ring and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Aminopyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.

    Attachment of the Methylpyridine Moiety: The methylpyridine moiety can be attached through a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrrolidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or other oxidized derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-(3-Aminopyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. It can serve as a chiral ligand in asymmetric synthesis or as a precursor for the synthesis of heterocyclic compounds.

Biology

In biological research, this compound can be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicinal chemistry, ®-(3-Aminopyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Aminopyrrolidine: A simpler analog with similar structural features but lacking the methylpyridine moiety.

    6-Methylpyridine: A related compound with the pyridine ring but without the pyrrolidine moiety.

    N-Methylpyrrolidine: Another analog with a methyl group on the pyrrolidine ring.

Uniqueness

®-(3-Aminopyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone is unique due to the combination of the pyrrolidine ring and the methylpyridine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

CAS No.

613676-55-4

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

[(3R)-3-aminopyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone

InChI

InChI=1S/C11H15N3O/c1-8-2-3-9(6-13-8)11(15)14-5-4-10(12)7-14/h2-3,6,10H,4-5,7,12H2,1H3/t10-/m1/s1

InChI Key

WOJQLRASJGINHX-SNVBAGLBSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N2CC[C@H](C2)N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCC(C2)N

Origin of Product

United States

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